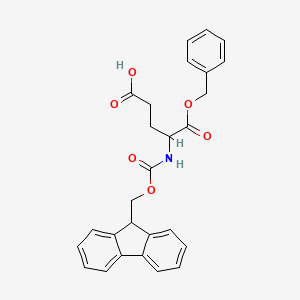
N-|A-Fmoc-L-glutamic acid |A-benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a benzyl ester group, which protects the carboxyl function.
Synthetic Routes and Reaction Conditions:
The compound is synthesized through the reaction of L-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, followed by esterification with benzyl alcohol to introduce the benzyl ester group.
The reaction conditions typically involve the use of a base such as triethylamine (TEA) to neutralize the HCl generated during the Fmoc-Cl reaction, and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods:
Industrial production involves large-scale synthesis using reactors equipped with efficient mixing and temperature control systems to ensure consistent product quality.
Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels required for pharmaceutical and research applications.
Types of Reactions:
Deprotection: The Fmoc group can be removed using trifluoroacetic acid (TFA), while the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) or with strong acids like trifluoromethanesulfonic acid (TFMSA).
Peptide Bond Formation: The compound can be used as a building block in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: TFA for Fmoc group, Pd/C or TFMSA for benzyl ester group.
Peptide Bond Formation: Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) are used in SPPS.
Major Products Formed:
Deprotection of the Fmoc group yields the free amino acid, while deprotection of the benzyl ester group yields the free carboxylic acid.
Peptide bond formation results in the synthesis of peptides with the desired sequence.
Chemistry:
Used as a building block in peptide synthesis for the production of various peptides and proteins.
Employed in the study of peptide structure and function.
Biology:
Utilized in the synthesis of peptide-based drugs and therapeutics.
Investigated for its role in biological processes and interactions with other biomolecules.
Medicine:
Applied in the development of peptide-based vaccines and diagnostic tools.
Studied for its potential therapeutic applications in diseases such as cancer and autoimmune disorders.
Industry:
Used in the pharmaceutical industry for the production of peptide drugs.
Employed in the biotechnology sector for research and development of new therapeutic agents.
作用機序
. The Fmoc group protects the amino function during synthesis, while the benzyl ester group protects the carboxyl function. The deprotection steps allow for the formation of peptide bonds and the creation of functional peptides.
類似化合物との比較
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: Fmoc-protected glycine used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl ester group.
Uniqueness:
N-α-Fmoc-L-glutamic acid α-benzyl ester is unique in its combination of Fmoc and benzyl ester protective groups, which allows for selective deprotection and peptide bond formation.
Its use in the synthesis of glutamic acid-containing peptides is particularly valuable in research and pharmaceutical applications.
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLYDDRYGOYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














